[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine
Description
[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine is a cyclohexylamine derivative featuring a benzylamine group at the cyclohexyl ring and a 2-aminoethoxy substituent at the 4-position. Its molecular formula is C₁₅H₂₄N₂O, with a molecular weight of 248.37 g/mol.
The compound’s discontinued commercial status () may indicate challenges in synthesis, stability, or niche applications .
Properties
IUPAC Name |
4-(2-aminoethoxy)-N-benzylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c16-10-11-18-15-8-6-14(7-9-15)17-12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJBSNSSFNULOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)OCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine typically involves the reaction of cyclohexyl derivatives with benzyl-amine under controlled conditions. One common method includes the nucleophilic substitution reaction where the amino-ethoxy group is introduced to the cyclohexyl ring, followed by the attachment of the benzyl-amine group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino-ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, focusing on substituents, physicochemical properties, and functional differences.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Differences | References |
|---|---|---|---|---|---|
| [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine | C₁₅H₂₄N₂O | 248.37 | Benzylamine, 2-aminoethoxy | Primary amine; polar ethoxy chain | |
| [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester | C₁₇H₂₄N₂O₃ | 304.39 | Carbamate, benzyl ester | Carbamate group enhances hydrophilicity | |
| 4-[(4-Amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine | C₁₅H₂₈N₂ | 236.40 | Two cyclohexyl rings, methyl groups | Increased hydrophobicity | |
| [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine | C₁₇H₂₁NOS | 295.42 | Methoxyphenyl, methylsulfanyl | Sulfur-containing; aromatic diversity | |
| (4-butoxyphenyl)methylamine | C₁₉H₃₃NO | 291.47 | Butoxyphenyl, branched alkyl chain | Enhanced lipophilicity |
Key Comparisons:
Cyclohexyl vs. Aromatic Backbones: Compounds with dual cyclohexyl rings (e.g., 4-[(4-Amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine) prioritize rigid, hydrophobic frameworks, suitable for lipid-rich environments . In contrast, benzylamine derivatives (e.g., (4-butoxyphenyl)methylamine) leverage aromaticity for π-π interactions, relevant in drug design or material science .
Research Implications
The amino-ethoxy moiety in this compound offers a versatile handle for further functionalization, such as conjugation with carboxylic acids or participation in Schiff base formation. Its discontinued status underscores the need for optimized synthetic protocols or derivative development to enhance stability . Comparative studies with carbamate or sulfanyl-containing analogs could elucidate structure-property relationships for targeted applications in medicinal chemistry or materials science.
Biological Activity
[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to a benzyl amine, with an aminoethoxy substituent that enhances its interactions with biological targets. The presence of these functional groups contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The aminoethoxy group facilitates hydrogen bonding and electrostatic interactions, while the benzyl moiety may engage in hydrophobic interactions. This dual interaction mechanism can modulate the activity of target proteins, leading to various biological effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, suggesting a role in drug development targeting metabolic disorders.
- Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that compounds similar to this compound showed a dose-dependent increase in antioxidant activity when tested against free radicals. This suggests that the compound could mitigate oxidative damage in cellular models.
- Enzyme Interaction : Research focused on the inhibition of xanthine oxidase (XO), where derivatives of benzyl amines were shown to significantly reduce XO activity. This inhibition is linked to the structure of this compound, indicating its potential as a therapeutic agent for conditions like gout.
- Neuroprotection : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Benzyl amine derivative | Antioxidant, enzyme inhibition |
| 2-Aminothiazole derivatives | Thiazole ring-containing compounds | Antimicrobial, anticancer |
| 4-Hydroxy-2-quinolones | Quinolone derivatives | Antibacterial, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
